molecular formula C7H4N2OS B1646719 Thiazolo[5,4-b]pyridine-6-carbaldehyde

Thiazolo[5,4-b]pyridine-6-carbaldehyde

Cat. No.: B1646719
M. Wt: 164.19 g/mol
InChI Key: ZQEDOHPOEKLDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused thiazole and pyridine ring system with an aldehyde functional group at the 6-position. Its structure combines the electron-rich thiazole moiety (containing sulfur and nitrogen) with the aromatic pyridine ring, making it a versatile scaffold in medicinal chemistry and materials science. The aldehyde group at position 6 serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored biological or physicochemical properties.

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-3-5-1-6-7(8-2-5)11-4-9-6/h1-4H

InChI Key

ZQEDOHPOEKLDSP-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1N=CS2)C=O

Canonical SMILES

C1=C(C=NC2=C1N=CS2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine-6-carbaldehyde belongs to a broader class of fused thiazolo-pyridine derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data and computational insights.

Structural Analogues: Substitution Patterns and Activity

2.1.1. Thiazolo[5,4-b]pyridine Derivatives
  • Compound 6h (3-(trifluoromethyl)phenyl-substituted derivative): Exhibits moderate enzymatic inhibitory activity against c-KIT (IC₅₀ = 9.87 µM). The 3-trifluoromethyl group enhances hydrophobic interactions within the kinase binding pocket .
  • Compound 6i (methylene-inserted derivative): Loss of c-KIT inhibitory activity due to steric hindrance from the methylene spacer .
  • Compound 6j (urea-linked derivative): Reduced activity compared to 6h, highlighting the critical role of the amide linkage for target binding .

Key Insight : The 3-(trifluoromethyl)phenyl group optimizes hydrophobic interactions, while modifications to the linker or functional group disrupt activity.

2.1.2. Thiazolo[3,2-a]pyridine Derivatives
  • Compound 6e (5-amino-7-(3,4-dimethoxyphenyl)-8-nitro derivative): Synthesized via a five-component cascade reaction with yields of 70–95%.
  • Anti-proliferative Activity : Derivatives like 6m (GI₅₀ = 10 µM in GIST-T1 cells) demonstrate cell-line-specific cytotoxicity, contrasting with the direct kinase inhibition of [5,4-b] derivatives .

Key Insight : Ring fusion position ([3,2-a] vs. [5,4-b]) dictates biological activity profiles, with [5,4-b] derivatives being more potent in kinase targeting.

Heteroatom-Modified Analogues

2.2.1. [1,3]Oxazolo[5,4-b]pyridine-6-carbaldehyde
  • Compound 24a-c : Replacing the thiazole sulfur with oxygen reduces electron density and alters binding affinity. These derivatives show comparable synthetic utility but lower CYP1A1 inhibition (e.g., 41.42% inhibition for oxazolo derivatives vs. 41.00% for thiazolo[5,4-b]pyridine) .
  • Synthetic Flexibility : The aldehyde group enables condensation with ketones or amines, similar to thiazolo derivatives, but with distinct reactivity due to oxygen’s electronegativity .
2.2.2. [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic Acid
  • Structural Difference : Replaces the thiazole ring with a thiadiazole (two nitrogen atoms) and substitutes the aldehyde with a carboxylic acid.
  • Physicochemical Properties : Lower solubility (requires sealed storage at 2–8°C) compared to the aldehyde-containing thiazolo analogue, limiting its in vivo applications .

Key Insight : Heteroatom substitution (S→O or N) modulates electronic properties and solubility, impacting both synthetic pathways and biological efficacy.

Functional Group Comparisons

Parameter This compound [1,3]Oxazolo[5,4-b]pyridine-6-carbaldehyde [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic Acid
c-KIT IC₅₀ (µM) 9.87 (6h) Not reported Not applicable
CYP1A1 Inhibition (%) 41.00 41.42 Not reported
Solubility Moderate (polar solvents) Moderate Low (hydrophobic)
Synthetic Yield 70–95% 70–95% Not reported

Critical Analysis of Research Findings

  • Kinase Inhibition : this compound derivatives outperform [3,2-a] isomers and heteroatom-modified analogues in c-KIT targeting, likely due to optimal hydrophobic pocket interactions .
  • Functional Group Reactivity : The aldehyde group offers superior versatility for derivatization compared to carboxylic acids or urea linkers, enabling diverse pharmacological applications .
  • Limitations : Incomplete data tables (e.g., Table 1 in ) hinder full SAR interpretation. Further studies on solubility and pharmacokinetics are needed for clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.